1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a benzyl group, a methylsulfanyl group, and a carbaldehyde functional group attached to the imidazole ring
Preparation Methods
The synthesis of 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with methylthioacetic acid to form an intermediate, which is then cyclized to produce the imidazole ring. The carbaldehyde group can be introduced through formylation reactions using reagents such as formic acid or formamide under acidic conditions. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity .
Chemical Reactions Analysis
1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or sulfoxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions include alcohols, carboxylic acids, and substituted imidazoles .
Scientific Research Applications
1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The benzyl and methylsulfanyl groups contribute to its binding affinity and specificity. The carbaldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity. Pathways involved may include enzyme inhibition, receptor antagonism, or modulation of signaling cascades .
Comparison with Similar Compounds
1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde can be compared with similar compounds such as:
1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid:
1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-ylmethanol: The presence of a hydroxyl group instead of a carbaldehyde group alters its chemical properties and biological activities.
1-Benzyl-2-(methylsulfanyl)-4,5-dihydro-1H-imidazole hydroiodide: This compound has a different substitution pattern on the imidazole ring, leading to variations in its chemical behavior and applications.
Properties
IUPAC Name |
3-benzyl-2-methylsulfanylimidazole-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-16-12-13-7-11(9-15)14(12)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELACOPTUQTZRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1CC2=CC=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60321889 |
Source
|
Record name | 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479400-30-1 |
Source
|
Record name | 1-benzyl-2-(methylsulfanyl)-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60321889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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